tert-butyl N-[2-[(E)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate
Description
This compound is a tert-butyl carbamate derivative featuring a hydroxy-substituted pentylidene backbone linked to a 4-(trifluoromethyl)phenyl group via an iminooxyethyl bridge. Its structure combines a trifluoromethyl aromatic moiety, a hydroxy-pentylidene chain, and a carbamate-protected amine, making it a versatile intermediate in medicinal chemistry and organic synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxy and carbamate functionalities contribute to hydrogen bonding and solubility properties. The E-configuration of the iminooxy group is critical for its stereochemical interactions in biological systems .
Properties
Molecular Formula |
C19H27F3N2O4 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[(E)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate |
InChI |
InChI=1S/C19H27F3N2O4/c1-18(2,3)28-17(26)23-11-13-27-24-16(6-4-5-12-25)14-7-9-15(10-8-14)19(20,21)22/h7-10,25H,4-6,11-13H2,1-3H3,(H,23,26)/b24-16+ |
InChI Key |
GZQGJPRJLRYOTB-LFVJCYFKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCO/N=C(\CCCCO)/C1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NCCON=C(CCCCO)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[(E)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate typically involves multiple steps, including the formation of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-[(E)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while reduction can regenerate the hydroxy group .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-[(E)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may also serve as a probe to investigate enzyme-substrate interactions and other biochemical processes .
Medicine
Its unique structure allows it to interact with specific molecular targets, making it a promising compound for the development of new therapeutics .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes, including polymerization and catalysis .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[(E)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the hydroxy group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share key features such as tert-butyl carbamate groups, trifluoromethyl aromatic systems, or hydroxy/iminooxy motifs. Below is a detailed comparison based on molecular properties, synthesis routes, and biological relevance:
Table 1: Structural and Functional Comparison
*Calculated from Fluvoxamine Impurity C (identical molecular formula).
†LCMS data from EP 4 374 877 A2.
Key Findings:
Trifluoromethylphenyl Derivatives :
- The target compound and Fluvoxamine impurities share a trifluoromethylphenyl group, which confers metabolic resistance and enhanced binding to hydrophobic enzyme pockets. However, the target compound’s hydroxy-pentylidene chain distinguishes it from Fluvoxamine Impurity C (succinyl-modified) and D (ketone backbone), leading to divergent solubility and target affinities .
- Example 429 (EP 4 374 877 A2) incorporates a trifluoromethylpyrimidine group, demonstrating higher molecular weight and kinase selectivity compared to the target compound’s simpler aryl system .
Carbamate Variants: Compounds like tert-butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate () prioritize sulfur-based heterocycles for stability, whereas the target compound relies on hydroxy-iminooxy interactions . Dual carbamate systems (CAS 1823291-67-3) exhibit enhanced steric bulk, limiting their utility in small-molecule drug design compared to the target compound’s streamlined structure .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels Fluvoxamine-related pathways (e.g., imine formation followed by carbamate protection), whereas Example 429 requires multistep coupling of diazaspiro and pyrimidine motifs .
Notes
- Structural Nuances: The E-configuration of the iminooxy group in the target compound is critical for its activity, as Z-isomers may exhibit reduced binding affinity .
- Safety Data: Limited toxicity information exists for the target compound, but related carbamates (e.g., CAS 1823291-67-3) show moderate safety profiles in preclinical studies .
- Synthetic Challenges: Achieving high purity in trifluoromethyl-containing compounds requires rigorous chromatographic separation, as noted in EP 4 374 877 A2 and Fluvoxamine impurity analyses .
Biological Activity
tert-butyl N-[2-[(E)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate is a complex organic compound with significant potential in biological research and therapeutic applications. Its unique structural features, including a trifluoromethyl group and a hydroxy group, suggest diverse interactions with biological targets.
Chemical Structure and Properties
- Molecular Formula : C19H27F3N2O4
- Molecular Weight : 404.4 g/mol
- IUPAC Name : this compound
- InChI Key : GZQGJPRJLRYOTB-LFVJCYFKSA-N
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to certain enzymes or receptors, while the hydroxy group can participate in hydrogen bonding, influencing the activity of target molecules. These interactions can lead to various biological effects, including modulation of enzyme activity and potential therapeutic benefits.
Research Findings
- Enzyme Inhibition : Studies indicate that compounds similar to this compound can act as inhibitors for key enzymes involved in neurodegenerative diseases. For instance, related compounds have shown inhibition of β-secretase and acetylcholinesterase, which are crucial in the context of Alzheimer's disease (AD) .
- Cell Viability Studies : In vitro studies demonstrate that compounds with similar structures can protect astrocytes from amyloid-beta (Aβ) induced toxicity. The presence of such compounds has been associated with increased cell viability in the presence of Aβ, suggesting a protective role against neurotoxicity .
- Cytokine Modulation : The ability to modulate inflammatory responses is another critical aspect of its biological activity. Compounds like M4 (a related structure) have been shown to reduce TNF-α production in astrocytes exposed to Aβ, indicating potential anti-inflammatory properties .
Case Study 1: Neuroprotective Effects
In a study investigating the neuroprotective effects of related carbamate compounds, researchers found that treatment with tert-butyl derivatives resulted in significant improvements in cell viability and reductions in inflammatory cytokines in astrocyte cultures treated with Aβ 1-42. The study highlighted the potential for these compounds in developing therapies for Alzheimer's disease .
Case Study 2: Enzyme Interaction
Another study focused on the interaction between carbamate derivatives and β-secretase demonstrated that specific structural modifications could enhance inhibitory potency, making these compounds promising candidates for further drug development targeting neurodegenerative conditions .
Summary Table of Biological Activities
| Activity Type | Observations |
|---|---|
| Enzyme Inhibition | Inhibits β-secretase and acetylcholinesterase |
| Neuroprotection | Increases astrocyte viability in Aβ presence |
| Anti-inflammatory Effects | Reduces TNF-α production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
